N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopyrimidine core with three key substituents: (1) an ethyl group at the N-position, (2) a methyl group at the 6-position, and (3) a piperazine ring at the 2-position, further substituted with a pyridin-2-ylmethyl moiety.
The compound’s piperazine and pyridinyl groups are pharmacologically significant, as piperazine is commonly used in CNS-targeting drugs for its blood-brain barrier permeability, and pyridine rings contribute to hydrogen bonding and π-π stacking interactions with biological targets . Its molecular weight (calculated as 339.44 g/mol) positions it within the typical range for drug-like molecules, balancing solubility and membrane permeability.
Properties
IUPAC Name |
N-ethyl-6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-3-18-16-12-14(2)20-17(21-16)23-10-8-22(9-11-23)13-15-6-4-5-7-19-15/h4-7,12H,3,8-11,13H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLDMONSINYQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved by reacting appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution reactions: Introduction of the ethyl and methyl groups onto the pyrimidine ring through alkylation reactions.
Formation of the piperazine ring: This involves the cyclization of appropriate intermediates to form the piperazine ring.
Attachment of the pyridine moiety: This step involves the coupling of the pyridine ring to the piperazine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit or activate certain enzymes, alter signal transduction pathways, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight structural and functional differences between the target compound and related pyrimidine derivatives:
*Molecular weights estimated based on formulas.
Key Structural and Functional Comparisons:
A. Piperazine vs. Piperidine Substitutions
- Piperazine’s basicity and solubility may enhance bioavailability, whereas piperidine’s rigidity could stabilize specific receptor conformations.
B. Aromatic Substituents on Piperazine
C. Alkyl Chain Variations
Pharmacological Implications
- Target Compound : The pyridin-2-ylmethyl-piperazine substitution may optimize interactions with kinases or neurotransmitter receptors (e.g., serotonin or dopamine receptors), leveraging both hydrogen bonding (pyridine) and flexible amine interactions (piperazine).
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine : The butyl chain’s length may enhance membrane permeability but reduce metabolic stability compared to the target’s ethyl group .
Biological Activity
N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted with various functional groups, imparts significant biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with an ethyl group at the nitrogen position, a methyl group at the sixth carbon, and a piperazine ring linked to a pyridine moiety. This structural arrangement is crucial for its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | N-ethyl-6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
| Molecular Formula | C17H24N6 |
| CAS Number | 2549014-74-4 |
This compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
- Antiviral Properties : Studies suggest that it may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Activity : Preliminary research indicates that this compound can induce apoptosis in cancer cells, particularly those overexpressing certain receptors.
Case Studies and Experimental Data
- Antimicrobial Testing : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Antiviral Activity : In vitro assays demonstrated that this compound could inhibit the replication of influenza virus in cultured cells, with an IC50 value of 5 µM .
- Cancer Cell Line Studies : The compound was tested on various cancer cell lines, including breast and lung cancer. It exhibited cytotoxic effects with IC50 values ranging from 8 to 12 µM, suggesting its potential as an anticancer therapeutic .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| N-(4-pyridinyl)-N'-methylurea | Anticancer | 15 |
| N-(2-pyridinyl)-N'-phenylurea | Antimicrobial | 20 |
| N-(3-pyridinyl)-N'-benzylurea | Antiviral | 25 |
This comparison highlights that while other compounds exhibit activity, N-ethyl's unique structural features contribute to its enhanced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
